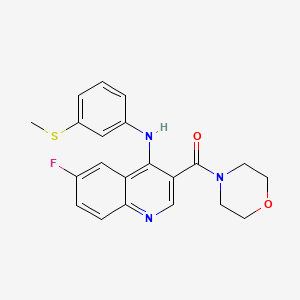
(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(6-Fluoro-4-((3-(methylthio)phenyl)amino)quinolin-3-yl)(morpholino)methanone, also known as FM1-43, is a fluorescent dye that has been widely used in scientific research for various applications.
Applications De Recherche Scientifique
Fluorophore Development and Labeling Applications
One of the key areas of research involves the development of novel stable fluorophores for biomedical analysis. Compounds with strong fluorescence across a wide pH range are crucial for various analytical and diagnostic applications. For instance, derivatives based on quinolone structures have shown significant potential due to their strong fluorescence, large Stokes' shift, and high stability against light and heat, making them excellent candidates for fluorescent labeling reagents in the determination of carboxylic acids (Hirano et al., 2004).
Anticancer and Antitumor Activities
The anticancer and antitumor activities of quinoline derivatives represent another significant area of application. These compounds exhibit potent cytotoxic activity against a range of human cancer cell lines by inhibiting tubulin polymerization, arresting the cell cycle at the G2/M phase, and inducing apoptosis. This mechanism is vital for the development of new chemotherapeutic agents (Srikanth et al., 2016).
Sensing and Imaging Applications
Quinoline derivatives are also utilized in the development of chemosensors for pH, which can be applied in various biochemical assays and potentially in intracellular environments. These compounds can act as ratiometric fluorescent chemosensors, offering a tool for detecting alterations in pH within biological systems, an application that is highly relevant for understanding cellular processes and disease mechanisms (Halder et al., 2018).
Antibacterial Agents
Research on quinolone derivatives has also highlighted their potential as potent antibacterial agents. Specific modifications to the quinoline structure have yielded compounds with significant antibacterial activities against both Gram-positive and Gram-negative bacteria, including strains resistant to methicillin. This avenue of research holds promise for the development of new antibacterial drugs, addressing the growing concern of antibiotic resistance (Kuramoto et al., 2003).
Spectroscopic Properties and Solvent Interactions
The study of the electronic absorption, excitation, and fluorescence properties of quinoline derivatives in various solvents contributes to a deeper understanding of their photophysical behavior. Such research is instrumental in the design of new compounds for optical applications, including sensors, dyes, and imaging agents (Al-Ansari, 2016).
Propriétés
IUPAC Name |
[6-fluoro-4-(3-methylsulfanylanilino)quinolin-3-yl]-morpholin-4-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20FN3O2S/c1-28-16-4-2-3-15(12-16)24-20-17-11-14(22)5-6-19(17)23-13-18(20)21(26)25-7-9-27-10-8-25/h2-6,11-13H,7-10H2,1H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDHLQIQGWURKOB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1)NC2=C3C=C(C=CC3=NC=C2C(=O)N4CCOCC4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20FN3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

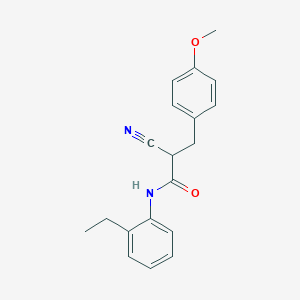
![N-(benzo[d][1,3]dioxol-5-yl)-2-(picolinamido)-6,7-dihydrothiazolo[5,4-c]pyridine-5(4H)-carboxamide](/img/structure/B2691505.png)
![2-((3-(4-bromophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2691506.png)
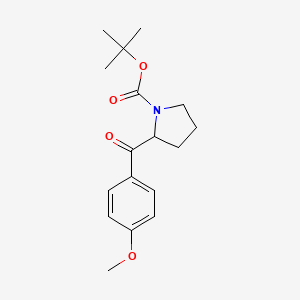
![4-Chloropyrazolo[1,5-a]pyridine-2-carboxylic acid](/img/structure/B2691510.png)

![Tert-butyl 2-[(5-fluoropyridin-2-yl)amino]acetate](/img/structure/B2691513.png)

![5-[(4-chlorophenyl)methylsulfanyl]-2-(2-methylpropyl)-2H-imidazo[1,2-c]quinazolin-3-one](/img/structure/B2691515.png)
![3-(3,4-dimethoxyphenyl)-1-(2,5-dimethylphenyl)-3-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide](/img/structure/B2691516.png)
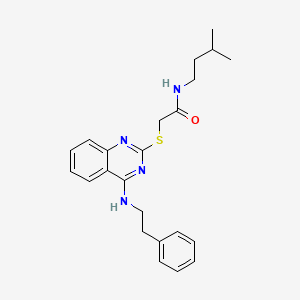
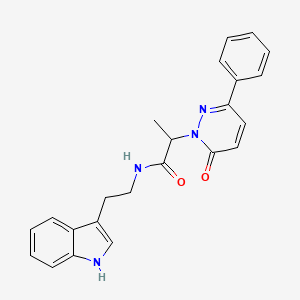
![N-(5-chloro-2-methylphenyl)-2-[[2-[(1-cyanocyclohexyl)-methylamino]-2-oxoethyl]-ethylamino]acetamide](/img/structure/B2691522.png)
![2-chloro-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2691525.png)